4-Nitrophenyl ethylcarbamate
CAS No.: 17576-41-9
Cat. No.: VC20868185
Molecular Formula: C9H10N2O4
Molecular Weight: 210.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17576-41-9 |
|---|---|
| Molecular Formula | C9H10N2O4 |
| Molecular Weight | 210.19 g/mol |
| IUPAC Name | (4-nitrophenyl) N-ethylcarbamate |
| Standard InChI | InChI=1S/C9H10N2O4/c1-2-10-9(12)15-8-5-3-7(4-6-8)11(13)14/h3-6H,2H2,1H3,(H,10,12) |
| Standard InChI Key | QVUXGCDXMKCVSB-UHFFFAOYSA-N |
| SMILES | CCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
| Canonical SMILES | CCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
Physical and Chemical Properties
Physical Properties
4-Nitrophenyl ethylcarbamate typically exists as a crystalline solid at room temperature. The presence of the nitro group contributes to its coloration, which often appears as pale yellow to yellowish-white. Like similar carbamate compounds, it demonstrates moderate solubility in common organic solvents such as dichloromethane, chloroform, and ethyl acetate, while exhibiting limited solubility in water.
Chemical Properties
The chemical behavior of 4-nitrophenyl ethylcarbamate is largely determined by the carbamate functional group and the 4-nitrophenyl moiety. Research has demonstrated that 4-nitrophenyl carbamates exhibit remarkable stability in acidic and neutral conditions while undergoing hydrolysis in basic environments . This selective reactivity profile makes them particularly valuable as protecting groups in organic synthesis.
The 4-nitrophenyl group serves as an excellent leaving group due to the electron-withdrawing effect of the nitro substituent. The relatively low pKa of 4-nitrophenol (7.15 at 25°C) contributes to this property, allowing for deprotection under relatively mild conditions .
Table 1: Key Chemical Properties of 4-Nitrophenyl Ethylcarbamate
| Property | Characteristic | Significance |
|---|---|---|
| Stability | Stable in acidic and neutral pH | Allows selective protection strategies |
| Reactivity | Hydrolyzes in basic conditions (pH > 12) | Enables orthogonal deprotection |
| Leaving Group | 4-Nitrophenol (pKa = 7.15 at 25°C) | Facilitates controlled deprotection |
| Spectroscopic Marker | Yellow 4-nitrophenolate (λₘₐₓ = 413 nm) | Allows reaction monitoring |
Synthesis Methods
Reaction Conditions and Optimization
Optimal conditions for the synthesis of 4-nitrophenyl ethylcarbamate typically involve:
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Controlled reaction temperature, potentially at reduced levels
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Strategic order of reagent addition
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Use of an appropriate solvent system
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Presence of a suitable base to neutralize generated hydrogen chloride
These considerations are based on reported syntheses of similar compounds, where adjustments to the standard approach were necessary "due to the increased nucleophilicity of the amine functionality" .
Purification Techniques
Purification of 4-nitrophenyl ethylcarbamate commonly employs techniques such as recrystallization or column chromatography. For similar compounds, yields between 72% and 94% have been reported after purification , suggesting that efficient isolation of 4-nitrophenyl ethylcarbamate is achievable with appropriate purification strategies.
Chemical Reactivity
Hydrolysis Kinetics
The hydrolysis of 4-nitrophenyl ethylcarbamate occurs primarily under basic conditions. Studies of similar compounds indicate that the rate of hydrolysis increases significantly at pH values above 12 . This hydrolysis can be monitored spectroscopically due to the formation of the yellow-colored 4-nitrophenolate ion, which absorbs strongly at approximately 413 nm .
The mechanism of hydrolysis involves nucleophilic attack on the carbonyl carbon, followed by the departure of the 4-nitrophenolate leaving group and subsequent decarboxylation . The electron-withdrawing nature of the 4-nitrophenyl group enhances the susceptibility of the carbonyl carbon to nucleophilic attack.
Stability Profile
4-Nitrophenyl ethylcarbamate demonstrates notable stability in acidic and neutral conditions . This stability, combined with its controlled reactivity in basic environments, makes it valuable as a protecting group in organic synthesis, particularly for substrates that are sensitive to acidic conditions.
The stability can be attributed to the electronic distribution within the molecule, where the carbonyl carbon of the carbamate moiety has a specific charge density that influences its reactivity toward nucleophiles .
Reaction Mechanism
The base-catalyzed hydrolysis of 4-nitrophenyl ethylcarbamate follows a mechanism similar to that described for related compounds :
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Nucleophilic attack by hydroxide ion on the carbonyl carbon
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Formation of a tetrahedral intermediate
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Collapse of the intermediate with expulsion of the 4-nitrophenolate anion
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Decarboxylation of the carbamic acid to form ethylamine and carbon dioxide
This mechanism is consistent with the general reactivity patterns of carbamate compounds and is supported by spectroscopic and computational studies of similar structures .
Applications in Organic Synthesis
Role as a Protecting Group
4-Nitrophenyl ethylcarbamate serves as an effective base-labile protecting group for amine functionalities . Its utility stems from its stability under acidic and neutral conditions, coupled with controlled deprotection under basic environments. This orthogonality to acid-labile protecting groups, such as tert-butyloxycarbonyl (Boc), enables selective deprotection strategies in complex organic syntheses.
The use of 4-nitrophenyl carbamates as protecting groups addresses the need for "orthogonal base-labile protecting groups... to enable selective deprotection and to preserve the reactivity of acid-sensitive substrates" .
Table 2: Comparison of 4-Nitrophenyl Ethylcarbamate with Other Protecting Groups
| Protecting Group | Deprotection Conditions | Stability Profile | Monitoring Capability |
|---|---|---|---|
| 4-Nitrophenyl Ethylcarbamate | Basic (pH > 12) | Stable in acidic/neutral conditions | Colorimetric (413 nm) |
| tert-Butyloxycarbonyl (Boc) | Acidic | Unstable in acidic conditions | Limited visual indication |
| Fluorenylmethyloxycarbonyl (Fmoc) | Basic (piperidine) | Stable in acidic conditions | UV monitoring |
Advantages Over Alternative Protecting Groups
The advantages of 4-nitrophenyl ethylcarbamate as a protecting group include:
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Stability in acidic and neutral conditions
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Controlled deprotection in basic environments
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Spectroscopic monitoring capability due to the release of 4-nitrophenol upon deprotection
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Compatibility with acid-sensitive substrates
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Relatively mild deprotection conditions
These advantages make it a valuable addition to the repertoire of protecting groups available to synthetic organic chemists .
Practical Applications in Synthesis
In practical synthetic applications, 4-nitrophenyl ethylcarbamate can be employed in multi-step syntheses where selective protection and deprotection of amine functionalities are required. The one-step synthesis of the protecting group using "commercially available and economical reagents" enhances its practical utility, "ensuring that this protecting group strategy will preserve synthetic efficiency while allowing for selective deprotection of orthogonal groups" .
Spectroscopic Characteristics
UV-Visible Spectroscopy
The UV-visible spectroscopic properties of 4-nitrophenyl ethylcarbamate are particularly useful for monitoring reactions involving this compound. Upon hydrolysis, the release of 4-nitrophenol, which exists as the yellow 4-nitrophenolate ion under basic conditions, provides a convenient spectroscopic handle .
The 4-nitrophenolate ion exhibits a characteristic absorption maximum at approximately 413 nm . This property enables quantitative monitoring of deprotection reactions through UV-visible spectroscopy, allowing researchers to track reaction progress and determine kinetic parameters.
Table 3: Spectroscopic Properties Related to 4-Nitrophenyl Ethylcarbamate Hydrolysis
| Species | Absorption Maximum (nm) | Appearance | Significance |
|---|---|---|---|
| 4-Nitrophenyl Ethylcarbamate | Variable | Colorless to pale yellow | Starting material |
| 4-Nitrophenolate ion | 413 | Bright yellow | Hydrolysis product |
| Ethylcarbamic acid | N/A | N/A | Unstable intermediate |
Structural Characterization
Comprehensive structural characterization of 4-nitrophenyl ethylcarbamate requires multiple spectroscopic techniques. The infrared spectrum would typically feature characteristic absorption bands associated with the carbonyl stretching of the carbamate group, C-N stretching, and NO2 symmetric and asymmetric stretching. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal specific signals corresponding to the aromatic protons of the 4-nitrophenyl group and the alkyl protons of the ethyl moiety.
Comparative Analysis with Similar Compounds
Comparison with Carbonates
Research comparing 4-nitrophenyl carbamates with analogous carbonates has revealed significant differences in hydrolysis kinetics. Studies have demonstrated that "4-nitrophenyl benzylcarbonate indeed deprotected faster than 4-nitrophenyl benzyl carbamate" . This difference can be extrapolated to predict that 4-nitrophenyl ethylcarbamate would similarly hydrolyze more slowly than its carbonate counterpart.
The difference in reactivity is attributed to variations in the electron density at the carbonyl carbon. Density Functional Theory (DFT) calculations have shown that "the Mulliken value of the carbonyl carbon of the carbonate-conjugated protecting group was greater than that of the carbonyl carbon of the carbamate-conjugated protecting group" . This indicates that the carbonyl carbon in carbonates is less electron-dense than in carbamates, making it more susceptible to nucleophilic attack.
Structure-Reactivity Relationships
The structure-reactivity relationships in 4-nitrophenyl carbamates have been investigated through both computational and experimental approaches. The mechanism of deprotection involves nucleophilic addition to the carbonyl carbon, with the rate of this process influenced by the electronic properties of the carbonyl group .
The presence of the 4-nitrophenyl group is crucial for the functionality of these compounds as protecting groups. The electron-withdrawing nitro group makes 4-nitrophenol "a good leaving group (pKa = 7.15 at 25°C)" , enabling deprotection under relatively mild conditions.
Research Findings and Future Directions
Hydrolysis Studies
Research on 4-nitrophenyl carbamates has focused extensively on their hydrolysis behavior under various conditions. Studies have utilized UV-visible spectroscopy to quantitatively compare the hydrolysis kinetics of these compounds, revealing that they are "stable in acidic and neutral pH conditions and rapidly deprotect in basic environments of pH values higher than 12" .
These investigations have established that the deprotection process can be monitored spectroscopically due to the formation of the yellow 4-nitrophenolate ion, providing a convenient method for tracking reaction progress .
Applications in Complex Synthesis
The utility of 4-nitrophenyl carbamates extends to the synthesis of complex molecules with multiple functional groups requiring orthogonal protection. Future research directions include "the laboratory synthesis of a multiply protected compound with different base-labile protecting groups" to further explore the synthetic applications of these compounds .
Table 4: Research Applications of 4-Nitrophenyl Carbamates
| Research Area | Application | Key Findings |
|---|---|---|
| Protecting Group Chemistry | Orthogonal protection strategies | Stable in acid, labile in base |
| Spectroscopic Analysis | Reaction monitoring | Yellow 4-nitrophenolate serves as indicator |
| Comparative Kinetics | Structure-reactivity relationships | Carbamates hydrolyze slower than carbonates |
| Multi-protected Compounds | Selective deprotection | Compatibility with other protecting groups |
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